![molecular formula C27H20Cl2N2O B3967298 [1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol](/img/structure/B3967298.png)
[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol
Overview
Description
[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,6-dichlorophenylmethyl group and a diphenylmethanol moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of 2,6-Dichlorophenylmethyl Group: The 2,6-dichlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Diphenylmethanol Moiety: The final step involves the reaction of the intermediate benzimidazole derivative with diphenylmethanol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the diphenylmethanol moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the benzimidazole ring, converting it to a dihydrobenzimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2,6-dichlorophenylmethyl group, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Quinone-like derivatives and other oxidized products.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It can be incorporated into polymer matrices to enhance their properties.
Biology
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine
Anticancer Activity: The compound may have potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Anti-inflammatory Activity: It may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of other pharmaceutical agents.
Agrochemicals: It may be used in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of [1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol involves its interaction with various molecular targets, including enzymes, receptors, and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. It can also intercalate into DNA, preventing replication and transcription, which is particularly relevant for its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
[1-(2,6-Dichlorophenyl)-2-(1H-benzimidazol-2-yl)ethanol]: Similar structure with an ethanol moiety instead of diphenylmethanol.
[1-(2,6-Dichlorophenyl)-2-(1H-benzimidazol-2-yl)propanol]: Similar structure with a propanol moiety.
[1-(2,6-Dichlorophenyl)-2-(1H-benzimidazol-2-yl)butanol]: Similar structure with a butanol moiety.
Uniqueness
The uniqueness of [1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylmethanol moiety enhances its lipophilicity and potential for membrane permeability, while the benzimidazole ring provides a versatile scaffold for various biological activities.
Properties
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O/c28-22-14-9-15-23(29)21(22)18-31-25-17-8-7-16-24(25)30-26(31)27(32,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,32H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRYKSYWIPFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B3967219.png)
![N-[5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylazetidine-1-carboxamide](/img/structure/B3967241.png)
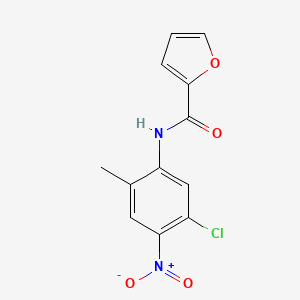
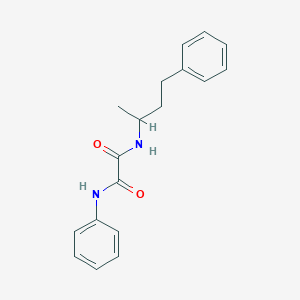
![methyl 4-(5-{[3-(3-phenylpropanoyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3967254.png)
![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B3967259.png)
![6-amino-4-{2-[(3-fluorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3967264.png)
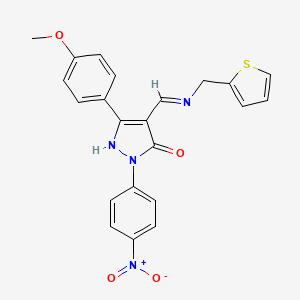
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B3967272.png)

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]methyl}-6-ethylquinazolin-4(3H)-one](/img/structure/B3967283.png)
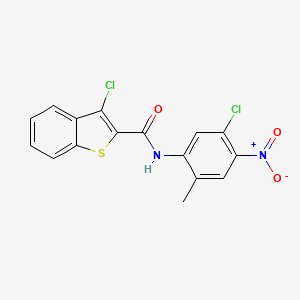
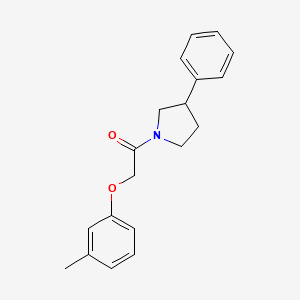
![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3967313.png)
